molecular formula C17H23NO4 B1276585 Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid CAS No. 270596-44-6

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid

Cat. No.: B1276585
CAS No.: 270596-44-6
M. Wt: 305.4 g/mol
InChI Key: ZEIROKVMYFFJKQ-RNVIBTMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phenyl-substituted hexenoic acid chain. This compound is often used in peptide synthesis and other organic reactions due to its unique structural features.

Mechanism of Action

Target of Action

It is known that boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid is a Boc-protected amino acid. The Boc group serves as a protective group for the amino group during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the free amino group for peptide bond formation .

Biochemical Pathways

It’s known that boc-protected amino acids play a crucial role in solid-phase peptide synthesis (spps), a common method for preparing peptides .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed to yield the desired peptide .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as pH, temperature, and the presence of other reactants can influence the efficacy and stability of the compound. For instance, a high-temperature environment can facilitate the deprotection of Boc-protected amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino group is protected with a Boc group to prevent unwanted side reactions . The phenyl and hexenoic acid groups are then introduced through a series of coupling reactions, often using reagents such as carbodiimides and bases like piperidine .

Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-(6-phenyl)-5-hexenoic acid may involve large-scale SPPS or solution-phase synthesis. The process typically includes the protection of the amino group, followed by the sequential addition of the phenyl and hexenoic acid groups under controlled conditions

Properties

IUPAC Name

(E,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIROKVMYFFJKQ-RNVIBTMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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